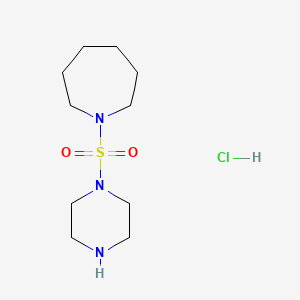
1-(1-Piperazinylsulfonyl)azepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Piperazinylsulfonyl)azepane hydrochloride is a chemical compound with the CAS Number: 1185661-17-9 . It has a molecular weight of 283.82 . The IUPAC name for this compound is 1-(1-piperazinylsulfonyl)azepane hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1-Piperazinylsulfonyl)azepane hydrochloride is 1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(1-Piperazinylsulfonyl)azepane hydrochloride is a powder at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 396.4±31.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.7±3.0 kJ/mol . The flash point is 193.5±24.8 °C . The index of refraction is 1.568 . The molar refractivity is 64.5±0.4 cm³ . The polar surface area is 61 Ų . The polarizability is 25.6±0.5 10^-24 cm³ . The surface tension is 53.1±5.0 dyne/cm . The molar volume is 197.1±5.0 cm³ .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been studied in the context of synthesizing piperazine derivatives. For instance, a study on Opipramol dihydrochloride, a piperazine derivative, discusses its synthesis and structural properties, highlighting the significance of piperazine units in complex molecular structures (Betz et al., 2011).
Chemical Transformations and Synthesis of N-Heterocycles
- Research has been conducted on the transformation of chiral piperazine and 1,4-diazepane annulated β-lactams into novel functionalized piperazines and 1,4-diazepanes, demonstrating the versatility of piperazine derivatives in chemical synthesis (Dekeukeleire et al., 2012).
- Another study highlights the use of tantalum catalysis for the hydroaminoalkylation of N-heterocycles, including piperazine, demonstrating a method for the synthesis of α- and β-alkylated N-heterocycles (Payne et al., 2013).
Biological Applications and Enzyme Inhibition
- Seven-membered 1-azasugars, closely related to piperazine structures, have been synthesized and found to exhibit potent inhibition towards glycosidases and glucosylceramide transferase. This suggests potential therapeutic applications of similar structures in enzyme inhibition and disease treatment (Li et al., 2008).
Receptor Binding and Pharmacological Potential
- Piperazine and azepane derivatives have been synthesized and evaluated for their binding properties at the human histamine H3 receptor, highlighting the pharmacological potential of these compounds (Łażewska et al., 2017).
- A study on BMY 7378, a compound that includes a piperazine unit, showed selectivity for the alpha 1D-adrenoceptor subtype, indicating the potential for specific receptor targeting in drug development (Goetz et al., 1995).
Green Chemistry and Ionic Liquids
- Azepane has been used to synthesize a new family of room temperature ionic liquids, demonstrating the application of such compounds in green chemistry and alternative solvent systems (Belhocine et al., 2011).
Safety and Hazards
The safety information for 1-(1-Piperazinylsulfonyl)azepane hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Propriétés
IUPAC Name |
1-piperazin-1-ylsulfonylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPBINNBCGYRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Piperazinylsulfonyl)azepane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

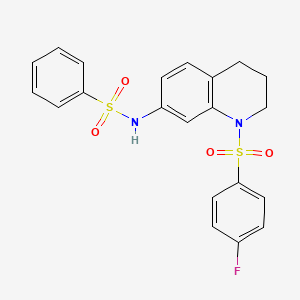

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)
![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)
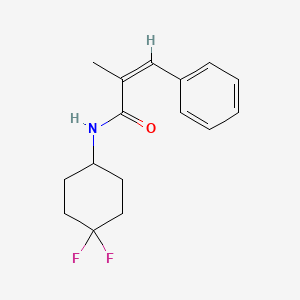
![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)
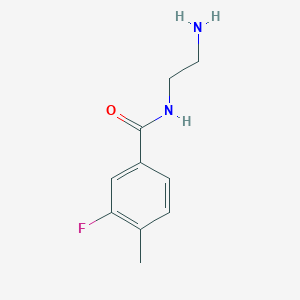
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2367370.png)
![3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2367371.png)

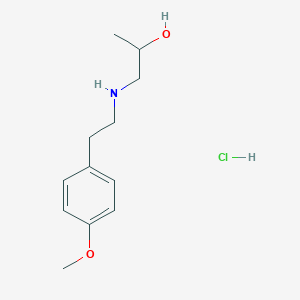

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2367380.png)